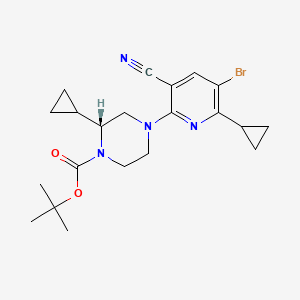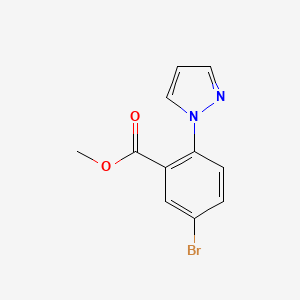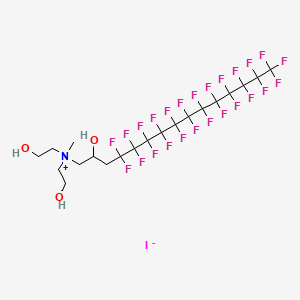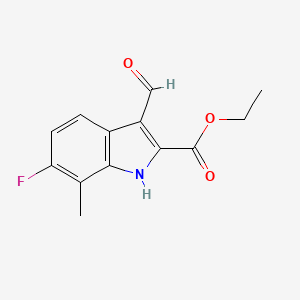![molecular formula C41H79O13P B12839122 D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]: is a complex phospholipid derivative. It is a member of the inositol phosphates family, which are known for their roles in cellular signaling and membrane structure. This compound is particularly notable for its involvement in various biological processes, including signal transduction and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] typically involves the esterification of inositol with fatty acids. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups of the inositol ring.
Reduction: Reduction reactions may target the phosphate groups, altering the compound’s overall charge and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various alkylating agents can be employed under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Formation of inositol phosphates with altered hydroxyl groups.
Reduction: Reduced forms of the compound with modified phosphate groups.
Substitution: Derivatives with different fatty acid chains, impacting the compound’s solubility and biological activity.
Scientific Research Applications
Chemistry: In chemistry, D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] is used as a model compound to study phospholipid behavior and interactions. It serves as a reference for understanding the properties of similar phospholipids .
Biology: In biological research, this compound is utilized to investigate cellular signaling pathways. Its role in membrane dynamics and signal transduction makes it a valuable tool for studying cell biology .
Medicine: In medicine, D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug delivery systems .
Industry: In the industrial sector, this compound is used in the formulation of specialized products, including cosmetics and pharmaceuticals. Its unique properties make it suitable for various applications requiring specific lipid characteristics .
Mechanism of Action
The mechanism of action of D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] involves its interaction with cellular membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The compound targets specific proteins and receptors, modulating their activity and contributing to various cellular responses .
Comparison with Similar Compounds
- D-myo-Inositol 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate]
- D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxononadecyl)oxy]propyl hydrogen phosphate]
Comparison: Compared to similar compounds, D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] exhibits unique hydrophobic properties due to its specific fatty acid chains. This uniqueness allows it to interact differently with cellular membranes, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C41H79O13P |
|---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39+,40+,41?/m1/s1 |
InChI Key |
IBUKXRINTKQBRQ-ONEHICJVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)


![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)



![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)






